molecular formula C23H24N6O B10930501 6-cyclopropyl-3-methyl-1-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-1-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930501
M. Wt: 400.5 g/mol
InChI Key: HTHVCFDLZGBWTF-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-CYCLOPROPYL-3-(2-((1-CYCLOPROPYL-1H-PYRAZOL-4-YL)AMINO)QUINAZOLIN-6-YL)-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
  • 3(5)-SUBSTITUTED PYRAZOLES

Uniqueness

6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its cyclopropyl and pyrazolopyridine moieties are particularly noteworthy for their role in enhancing the compound’s stability and reactivity.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-1-phenyl-N-(1-propylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-3-12-28-13-11-20(27-28)25-23(30)18-14-19(16-9-10-16)24-22-21(18)15(2)26-29(22)17-7-5-4-6-8-17/h4-8,11,13-14,16H,3,9-10,12H2,1-2H3,(H,25,27,30)

InChI Key

HTHVCFDLZGBWTF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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